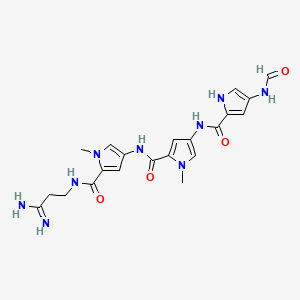

1-Nordistamycin A

Description

1-Nordistamycin A is a macrolide antibiotic structurally related to distamycin and other oligopyrrolecarboxamide compounds. It is characterized by a pyrrole-amide backbone with modifications that enhance its binding affinity to DNA minor grooves, particularly targeting AT-rich regions . Its mechanism involves selective interference with DNA-protein interactions, distinguishing it from intercalating agents or alkylating chemotherapeutics .

Properties

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[(4-formamido-1H-pyrrole-2-carbonyl)amino]-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N9O4/c1-29-10-14(6-16(29)20(33)24-4-3-18(22)23)28-21(34)17-7-13(9-30(17)2)27-19(32)15-5-12(8-25-15)26-11-31/h5-11,25H,3-4H2,1-2H3,(H3,22,23)(H,24,33)(H,26,31)(H,27,32)(H,28,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLSEBOKXHPYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)C3=CC(=CN3)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N9O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90234610 | |

| Record name | 1-Nordistamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85407-06-3 | |

| Record name | 1-Nordistamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085407063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nordistamycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90234610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nordistamycin A involves the assembly of its pyrrole units through a series of condensation reactions. The process typically starts with the formation of N-methyl-pyrrole-2-carboxylic acid, which is then coupled with other pyrrole units using carbodiimide reagents under anhydrous conditions. The final product is purified through chromatographic techniques to ensure high purity .

Industrial Production Methods

Industrial production of 1-Nordistamycin A follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control reaction conditions precisely, ensuring consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .

Chemical Reactions Analysis

Bioorthogonal Reactions

-

Staudinger ligation and copper-free click chemistry are highlighted as pivotal bioorthogonal reactions for biological applications. These involve azides and cyclooctynes (e.g., DIBO, BARAC) with rate constants ranging up to .

-

Mechanistic insights : Rate-determining steps involve nucleophilic attack of phosphines on azides or strain-release cycloadditions .

Novel Reaction Discovery

-

Deep learning models have identified previously unknown reactions, such as C–N bond cleavage with amines as leaving groups and C–Si couplings .

-

Example: Nickel-catalyzed C–N bond cleavage paired with C–C coupling .

Reaction Types and Mechanisms

-

Double displacement reactions : Example: , forming insoluble precipitates .

-

Synthesis and combustion : Magnesium burning in oxygen () exemplifies multi-category reactions .

Catalytic Advancements

-

Electric field enhancement : Applying small voltages (e.g., 150 mV) to catalysts like palladium increased reaction rates by -fold for non-redox reactions (e.g., alcohol dehydrogenation) .

-

Resonance-driven control : Ultracold molecule reactions (e.g., sodium-lithium) exhibit narrow magnetic resonance frequencies (25 mG) that dramatically accelerate kinetics .

Scientific Research Applications

1-Nordistamycin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying DNA-binding interactions and minor groove binding.

Biology: Employed in research on gene regulation and chromatin structure due to its ability to bind to AT-rich regions of DNA.

Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.

Industry: Utilized in the development of fluorescent tags for DNA labeling and as a tool in molecular biology research

Mechanism of Action

1-Nordistamycin A exerts its effects by binding to the minor groove of DNA, preferentially at AT-rich sites. This binding alters the DNA structure, inhibiting transcription and increasing the activity of topoisomerase II. The compound’s interaction with DNA leads to changes in chromatin structure, ultimately affecting gene expression and cellular processes .

Comparison with Similar Compounds

Notes on Evidence Limitations

- Data Gaps: No direct clinical trial data for 1-Nordistamycin A were found in the provided evidence. Comparative efficacy relies on in vitro or preclinical studies .

- Methodological Variability : Analytical protocols (e.g., HPLC conditions) differ across studies, complicating cross-comparison .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.